2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid 2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20482998
InChI: InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7BrFNO3
Molecular Weight: 300.08 g/mol

2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC20482998

Molecular Formula: C11H7BrFNO3

Molecular Weight: 300.08 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid -

Specification

Molecular Formula C11H7BrFNO3
Molecular Weight 300.08 g/mol
IUPAC Name 2-(3-bromo-5-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16)
Standard InChI Key YHQYUVWWGIXLIG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CC(=CC(=C2)Br)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with bromine and fluorine at positions 3 and 5, respectively, fused to an oxazole ring bearing a methyl group at position 5 and a carboxylic acid moiety at position 4. This arrangement creates a planar structure with distinct electronic properties due to the electron-withdrawing effects of the halogens.

Physical and Spectral Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight300.08 g/mol
Melting PointNot reported
SolubilityLimited in polar solvents
UV-Vis Absorptionλmax270 nm\lambda_{\text{max}} \approx 270\ \text{nm}

The absence of melting point data in literature underscores the need for further characterization.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves three stages:

  • Bromination and Fluorination: Phenylacetic acid derivatives undergo halogenation using N\text{N}-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

  • Oxazole Ring Formation: Cyclization via dehydration or coupling reactions, often catalyzed by Lewis acids like ZnCl2\text{ZnCl}_2.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group to the carboxylic acid.

ParameterConventional MethodGreen Method (Proposed)
ReagentThionyl chlorideBis(trichloromethyl) carbonate
Yield80–85%95–96%
ByproductsHCl, SO2_2Less corrosive residues
CatalystDMFTetrabutylurea

Adopting such innovations could enhance the scalability of 2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic acid production.

Biological Activities and Mechanisms

Antimicrobial Properties

Halogenated oxazoles exhibit broad-spectrum antimicrobial activity. The bromine and fluorine atoms enhance membrane permeability in Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 4–16 µg/mL for Staphylococcus aureus.

Comparative Analysis with Analogues

Structural Analogues

The table below contrasts key features of related compounds:

CompoundHalogen SubstituentsBiological Activity
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic acidBr (C3), F (C5)Antimicrobial, Anticancer
3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acidBr (C2), Cl (C5)COX-2 Inhibition
3-Phenyl-5-methylisoxazole-4-carbonyl chlorideNoneIntermediate for β-lactam antibiotics

The position and type of halogens critically influence target selectivity and potency.

Future Directions and Challenges

Unresolved Questions

  • Toxicological Profile: No in vivo toxicity data are available, necessitating preclinical studies.

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

Emerging Applications

  • Materials Science: Halogenated oxazoles could serve as ligands in photovoltaic materials due to their electron-deficient aromatic systems.

  • Drug Delivery: Functionalization with polyethylene glycol (PEG) chains may improve solubility for parenteral formulations.

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